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molecular formula C6H3Br2FO B1294950 2,6-Dibromo-4-fluorophenol CAS No. 344-20-7

2,6-Dibromo-4-fluorophenol

Cat. No. B1294950
M. Wt: 269.89 g/mol
InChI Key: RRAZCUUOWIDAJS-UHFFFAOYSA-N
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Patent
US05130119

Procedure details

2.21 g (96 mmol) of sodium is dissolved in 66 ml of ethanol with exclusion of moisture. 21.6 g (80 mmol) of 2,6-dibromo-4-fluorophenol is added to this solution. A suspension results. 20.5 g (120 mmol) of benzyl bromide is added to the suspension. It is stirred for 30 minutes at room temperature and then is refluxed for 1 hour. A sample of the suspension then reacts neutrally to moist reaction paper. The precipitate of the sodium bromide is suctioned off, the filtrate is evaporated to dryness and the residue is crystallized from ethanol. 23.7 g (66 mmol)=82.5% of the theoretical yield is obtained as a crystallizate. Melting point 83° C.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
20.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[Br:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([Br:10])[C:4]=1[OH:11].[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Br-].[Na+]>C(O)C>[CH2:12]([O:11][C:4]1[C:3]([Br:2])=[CH:8][C:7]([F:9])=[CH:6][C:5]=1[Br:10])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
[Na]
Name
Quantity
66 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)F)Br)O
Step Three
Name
Quantity
20.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It is stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A suspension results
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
A sample of the suspension then reacts neutrally to moist reaction paper
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from ethanol
CUSTOM
Type
CUSTOM
Details
23.7 g (66 mmol)=82.5% of the theoretical yield
CUSTOM
Type
CUSTOM
Details
is obtained as a crystallizate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1Br)F)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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